2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene
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Overview
Description
2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene is an organic compound characterized by the presence of a cyclohexylmethoxy group, a nitro group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene typically involves the following steps:
Vinylation: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the nitrobenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds.
Hydrogenation: The vinyl group can be hydrogenated to form an ethyl group using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or alkyl halides.
Hydrogenation: Hydrogen gas, nickel or palladium catalyst.
Major Products
Reduction of Nitro Group: Formation of 2-(Cyclohexylmethoxy)-1-amino-4-vinylbenzene.
Electrophilic Addition: Formation of various substituted derivatives depending on the electrophile used.
Hydrogenation: Formation of 2-(Cyclohexylmethoxy)-1-nitro-4-ethylbenzene.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the vinyl group can participate in covalent bonding with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylmethoxy)-1-nitrobenzene: Lacks the vinyl group, resulting in different reactivity and applications.
2-(Cyclohexylmethoxy)-4-vinylbenzene:
1-Nitro-4-vinylbenzene: Lacks the cyclohexylmethoxy group, leading to different physical and chemical characteristics.
Uniqueness
2-(Cyclohexylmethoxy)-1-nitro-4-vinylbenzene is unique due to the combination of the cyclohexylmethoxy, nitro, and vinyl groups on the benzene ring
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-4-ethenyl-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h2,8-10,13H,1,3-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINBOQBKIWCWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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